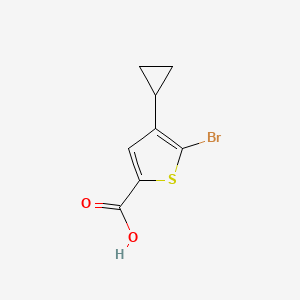5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid
CAS No.: 2231413-55-9
Cat. No.: VC6133399
Molecular Formula: C8H7BrO2S
Molecular Weight: 247.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2231413-55-9 |
|---|---|
| Molecular Formula | C8H7BrO2S |
| Molecular Weight | 247.11 |
| IUPAC Name | 5-bromo-4-cyclopropylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H7BrO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) |
| Standard InChI Key | KFBDAOPSNZNFCV-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(SC(=C2)C(=O)O)Br |
Introduction
Chemical Identity and Structural Features
5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid belongs to the class of substituted thiophene carboxylic acids, which are pivotal in medicinal chemistry due to their electronic diversity and bioisosteric properties. The compound’s IUPAC name, 5-bromo-4-cyclopropylthiophene-2-carboxylic acid, reflects its substitution pattern: a bromine atom at position 5, a cyclopropyl group at position 4, and a carboxylic acid group at position 2 of the thiophene ring .
Molecular and Structural Data
The compound’s molecular formula, C₈H₇BrO₂S, corresponds to a molecular weight of 247.11 g/mol and an exact mass of 245.93501 Da . Key structural descriptors include:
The cyclopropyl group introduces steric strain and conformational rigidity, potentially enhancing binding affinity to biological targets. Bromine’s electronegativity and van der Waals radius (1.85 Å) further modulate electronic properties, making the molecule amenable to Suzuki-Miyaura cross-coupling reactions for derivatization .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 5-bromo-4-(cyclopropyl)thiophene-2-carboxylic acid is documented in the literature, analogous methodologies for brominated thiophenes suggest feasible pathways:
-
Friedel-Crafts Acylation: Cyclopropane-containing precursors could undergo electrophilic substitution using Lewis acids like AlCl₃ to introduce the carboxylic acid group .
-
Suzuki Coupling: Arylboronic acids may react with 5-bromothiophene-2-carboxylate intermediates to attach the cyclopropyl moiety, as demonstrated in related thiophene syntheses .
-
Halogen Exchange: Bromination of 4-cyclopropylthiophene-2-carboxylic acid using N-bromosuccinimide (NBS) under radical conditions .
Optimization Challenges
Key challenges include minimizing side reactions during cyclopropane ring formation and ensuring regioselective bromination. Patent CN104892566A highlights the use of cost-effective starting materials like 2-methyl-5-bromobenzoic acid for similar thiophene derivatives, suggesting scalability potential .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s XLogP3 value of 3.4 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates. Its topological polar surface area (65.5 Ų) suggests limited blood-brain barrier penetration, aligning with peripheral therapeutic applications . Stability under acidic conditions is inferred from the carboxylic acid group’s pKa (~2.5), though decomposition may occur under strong bases or UV light.
Spectroscopic Characterization
While experimental NMR or IR data are unavailable, DFT calculations predict:
-
¹H NMR: A deshielded proton adjacent to bromine (δ ~7.2 ppm) and cyclopropane ring protons (δ ~1.2–2.0 ppm).
-
IR: Stretching vibrations for C=O (1700 cm⁻¹) and S-C (650 cm⁻¹) .
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
DFT studies on similar bromothiophenes optimize geometries at the B3LYP/6-31G(d) level, revealing:
-
HOMO-LUMO Gap: ~4.1 eV, indicating moderate reactivity.
-
Electrostatic Potential: Localized negative charge on the carboxylate oxygen, facilitating electrophilic attacks .
ADMET Predictions
In silico models (e.g., SwissADME) predict:
-
Absorption: High gastrointestinal absorption (95%).
-
Metabolism: Susceptibility to CYP3A4 oxidation due to the cyclopropane ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume